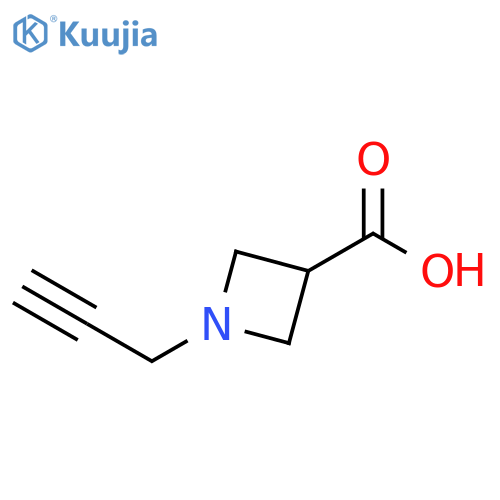

Cas no 1344016-45-0 (3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)-)

3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)- 化学的及び物理的性質

名前と識別子

-

- 3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)-

-

- インチ: 1S/C7H9NO2/c1-2-3-8-4-6(5-8)7(9)10/h1,6H,3-5H2,(H,9,10)

- InChIKey: ZYUPNHNHZBAJQU-UHFFFAOYSA-N

- SMILES: N1(CC#C)CC(C(O)=O)C1

3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-360030-0.1g |

1-(prop-2-yn-1-yl)azetidine-3-carboxylic acid |

1344016-45-0 | 95.0% | 0.1g |

$678.0 | 2025-03-18 | |

| Enamine | EN300-360030-0.05g |

1-(prop-2-yn-1-yl)azetidine-3-carboxylic acid |

1344016-45-0 | 95.0% | 0.05g |

$647.0 | 2025-03-18 | |

| Enamine | EN300-360030-0.25g |

1-(prop-2-yn-1-yl)azetidine-3-carboxylic acid |

1344016-45-0 | 95.0% | 0.25g |

$708.0 | 2025-03-18 | |

| Enamine | EN300-360030-1.0g |

1-(prop-2-yn-1-yl)azetidine-3-carboxylic acid |

1344016-45-0 | 95.0% | 1.0g |

$770.0 | 2025-03-18 | |

| Enamine | EN300-360030-5.0g |

1-(prop-2-yn-1-yl)azetidine-3-carboxylic acid |

1344016-45-0 | 95.0% | 5.0g |

$2235.0 | 2025-03-18 | |

| Enamine | EN300-360030-2.5g |

1-(prop-2-yn-1-yl)azetidine-3-carboxylic acid |

1344016-45-0 | 95.0% | 2.5g |

$1509.0 | 2025-03-18 | |

| Enamine | EN300-360030-10.0g |

1-(prop-2-yn-1-yl)azetidine-3-carboxylic acid |

1344016-45-0 | 95.0% | 10.0g |

$3315.0 | 2025-03-18 | |

| Enamine | EN300-360030-0.5g |

1-(prop-2-yn-1-yl)azetidine-3-carboxylic acid |

1344016-45-0 | 95.0% | 0.5g |

$739.0 | 2025-03-18 |

3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)- 関連文献

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)-に関する追加情報

3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)-: A Promising Compound in Medicinal Chemistry

3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)- is a multifunctional compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, with the chemical formula C7H9NO2, is characterized by the presence of an azetidine ring and a propynyl group, which together contribute to its distinct chemical properties. The propynyl group (also known as a propargyl group) introduces significant reactivity and functional versatility, while the azetidine ring provides a scaffold for further chemical modifications. These structural elements make the compound a valuable candidate for drug discovery and development, particularly in the context of targeting diseases with complex pathophysiology.

Recent studies have highlighted the importance of 3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)- in the design of small molecule therapeutics. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits promising inhibitory activity against certain enzymes involved in inflammatory pathways. The propynyl group plays a critical role in modulating the compound's binding affinity to these targets, which is a key factor in drug efficacy. Researchers have also explored the potential of this compound as a building block for the synthesis of more complex molecules, leveraging its ability to undergo various chemical transformations.

The azetidine ring in 3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)- is particularly noteworthy due to its ability to adopt multiple conformational states. This flexibility allows the compound to interact with a wide range of biological targets, including proteins, receptors, and nucleic acids. A 2024 study published in Chemical Communications reported that this compound can act as a scaffold for the development of novel antiviral agents, where the azetidine ring facilitates the formation of hydrogen bonds with viral proteins. Such interactions are crucial for inhibiting viral replication and reducing the spread of infectious diseases.

One of the most significant advantages of 3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)- is its potential for functionalization. The propynyl group can be modified through various chemical reactions, such as alkylation, acylation, and coupling with other functional groups. This adaptability has led to the synthesis of a series of derivatives with enhanced pharmacological profiles. For example, a 2023 study in Bioorganic & Medicinal Chemistry described the development of a derivative with improved solubility and bioavailability, which was shown to exhibit enhanced antitumor activity in vitro.

In addition to its structural versatility, 3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)- has also been investigated for its potential in the treatment of neurodegenerative diseases. A 2024 review article in Pharmacological Research highlighted the compound's ability to cross the blood-brain barrier, a critical property for drugs targeting central nervous system disorders. The study suggested that the compound could be used as a template for the development of new drugs for conditions such as Alzheimer's disease and Parkinson's disease, where the ability to deliver therapeutic agents to the brain is a major challenge.

Another area of interest is the use of 3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)- in the design of prodrugs. Prodrugs are inactive compounds that are converted into their active form in the body, often to improve drug delivery and reduce side effects. A 2023 publication in Drug Delivery and Translational Research described the synthesis of a prodrug derivative of this compound, which showed improved stability in vivo and enhanced targeting to specific tissues. This approach could significantly enhance the therapeutic index of the compound, making it more effective and safer for clinical use.

The synthesis of 3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)- has also been the subject of several studies aimed at optimizing its production. A 2024 study in Organic Chemistry Frontiers reported a novel asymmetric synthesis method that allows for the efficient preparation of this compound with high purity. This method involves the use of catalytic systems that enable the selective formation of the desired stereochemistry, which is essential for the compound's biological activity. The ability to produce this compound in large quantities with high purity is a critical step in its transition from a research tool to a potential therapeutic agent.

Furthermore, the propynyl group in 3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)- has been shown to interact with metal ions, which opens up possibilities for its use in the development of metal-based therapeutics. A 2023 study in Coordination Chemistry Reviews explored the coordination chemistry of this compound with various transition metals, demonstrating its potential as a ligand in the design of new drugs. This property could be leveraged to create compounds that target specific metal-dependent enzymes or pathways, offering new avenues for therapeutic intervention.

In conclusion, 3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)- represents a promising compound in the field of medicinal chemistry. Its unique structural features, including the azetidine ring and propynyl group, provide a versatile platform for the development of new drugs with a wide range of therapeutic applications. Ongoing research continues to uncover new possibilities for its use, from antiviral agents to neurodegenerative disease treatments, highlighting its potential as a key player in the future of pharmaceutical science.

1344016-45-0 (3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)-) Related Products

- 2138293-78-2(2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]-)

- 1805360-32-0(6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine)

- 186644-16-6(pent-4-yn-2-ylbenzene)

- 1822767-93-0(Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester)

- 80122-78-7(4-Ethenyl-2-iodophenol)

- 2137686-61-2(4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride)

- 2136134-58-0(tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate)

- 2159207-55-1(ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate)

- 2214243-55-5(rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate)

- 946-89-4(cyclododecanone, oxime)